molecular formula C20H15ClFN3O3S B11387198 N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B11387198
M. Wt: 431.9 g/mol
InChI Key: YWSXMBDFJMARQU-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a complex organic compound that features a unique combination of benzodioxole, pyrimidine, and fluorobenzyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various solvents such as toluene and dimethylformamide (DMF) . The reaction conditions often involve elevated temperatures and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts and specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various solvents such as toluene and DMF . The reaction conditions often involve elevated temperatures and specific catalysts to facilitate the formation of the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to certain proteins or enzymes, altering their activity and affecting cellular processes. Further research is needed to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H15ClFN3O3S

Molecular Weight

431.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H15ClFN3O3S/c21-14-9-24-20(29-10-13-3-1-2-4-15(13)22)25-18(14)19(26)23-8-12-5-6-16-17(7-12)28-11-27-16/h1-7,9H,8,10-11H2,(H,23,26)

InChI Key

YWSXMBDFJMARQU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NC(=NC=C3Cl)SCC4=CC=CC=C4F

Origin of Product

United States

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